(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Descripción

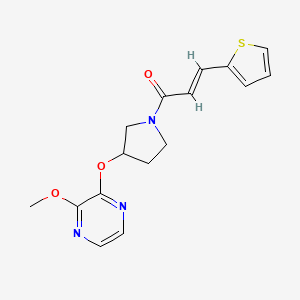

(E)-1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a structurally complex enone derivative featuring:

- A pyrrolidin-1-yl moiety substituted with a 3-methoxypyrazin-2-yl group via an ether linkage.

- An (E)-configured α,β-unsaturated ketone (enone) core.

- A thiophen-2-yl substituent at the β-position of the enone.

Its stereoelectronic properties are influenced by the electron-donating methoxy group on pyrazine and the electron-withdrawing enone system, which may modulate reactivity or biological interactions .

Propiedades

IUPAC Name |

(E)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-21-15-16(18-8-7-17-15)22-12-6-9-19(11-12)14(20)5-4-13-3-2-10-23-13/h2-5,7-8,10,12H,6,9,11H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJAMVFANCHHGO-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound featuring a unique molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The molecular formula for this compound is , with a molecular weight of 331.4 g/mol. Its structure includes a pyrrolidine ring, a methoxypyrazine moiety, and a thiophene group, which are critical for its biological interactions .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Receptor Binding : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could lead to disruption in nucleic acid synthesis, affecting cell viability .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:

- Gram-positive bacteria : Exhibited significant inhibition against Staphylococcus aureus and MRSA with IC50 values as low as 44 nM.

- Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa with IC50 values around 200 nM .

Cytotoxicity

The compound has been evaluated for cytotoxic effects on cancer cell lines. Preliminary results suggest selective cytotoxicity against certain cancer types while sparing normal cells, indicating its potential as an anticancer agent .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antibacterial Properties :

- Cytotoxicity Assessment :

Data Tables

| Biological Activity | Target Organisms | IC50 Values |

|---|---|---|

| Antibacterial | S. aureus | 44 nM |

| E. coli | 200 nM | |

| P. aeruginosa | 200 nM | |

| Cytotoxicity | Breast Cancer | 11 nM |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound exhibits significant potential in the field of medicinal chemistry, primarily due to its structural features that allow interactions with biological targets.

1. Anticancer Activity

Several studies have indicated that compounds with similar structural motifs to (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one demonstrate anticancer properties. For instance, derivatives containing pyrrolidine and thiophene rings have been shown to inhibit specific kinases involved in cancer progression, suggesting a pathway for the development of targeted cancer therapies .

2. Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyrazine derivatives, including those similar to the compound . These derivatives have demonstrated inhibitory effects against various bacterial strains, making them candidates for developing new antibiotics .

3. Anti-inflammatory Effects

The anti-inflammatory properties of certain pyrazine derivatives have been documented, which could be beneficial in treating inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways, potentially providing relief from conditions such as arthritis .

Agricultural Applications

The compound's structural characteristics also lend themselves to applications in agriculture:

1. Pesticidal Activity

Research into botanical pesticides has indicated that compounds similar to this compound may exhibit insecticidal and fungicidal properties. The incorporation of thiophene and pyrazine rings is often associated with enhanced bioactivity against pests and diseases affecting crops .

2. Plant Growth Regulators

Compounds with similar frameworks have been investigated for their roles as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is crucial for sustainable agricultural practices aimed at increasing crop yield without relying heavily on synthetic chemicals .

Material Science Applications

In addition to biological applications, the compound may find utility in material science:

1. Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune electronic properties through structural modifications allows for the development of materials with specific conductivity and light-emitting characteristics .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Nucleophilic Addition to the α,β-Unsaturated Ketone

The enone moiety in this compound undergoes nucleophilic additions due to its electron-deficient β-carbon. Reactions with nucleophiles like amines, thiols, or Grignard reagents are common:

-

Example Reaction :

This reaction is facilitated by the conjugation between the carbonyl and double bond, polarizing the β-carbon for attack.

| Nucleophile | Reagent | Conditions | Product |

|---|---|---|---|

| Primary Amines | Ethylamine | Room temperature, ethanol | β-Amino ketone derivative |

| Thiols | Benzyl mercaptan | Base catalyst (e.g., K₂CO₃) | Thioether adduct |

Oxidation Reactions

The thiophene ring and pyrrolidine moiety are susceptible to oxidation under controlled conditions:

-

Thiophene Oxidation :

Using mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), the thiophene sulfur can be oxidized to a sulfoxide or sulfone. -

Pyrrolidine Oxidation :

Strong oxidants like potassium permanganate (KMnO₄) under acidic conditions cleave the pyrrolidine ring to form dicarboxylic acids .

Hydrolysis of Methoxy Group

The methoxy group on the pyrazine ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

This reaction is critical for modifying electronic properties of the compound.

Reduction of Carbonyl Group

The ketone group in the enone system can be reduced selectively:

-

Catalytic Hydrogenation :

Using palladium on carbon (Pd/C) under H₂ gas yields the saturated alcohol derivative. -

Metal Hydride Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol but may over-reduce the double bond if not carefully controlled.

Cyclization and Coupling Reactions

The compound participates in cyclization reactions to form fused heterocycles:

-

Intramolecular Cyclization :

Under basic conditions (e.g., NaOH), the enone and pyrrolidine groups can cyclize to form a tetracyclic structure . -

Cross-Coupling :

Suzuki-Miyaura coupling with aryl boronic acids modifies the thiophene ring, introducing substituents for enhanced bioactivity.

Comparative Reactivity of Structural Motifs

| Structural Feature | Reactivity | Key Reagents |

|---|---|---|

| α,β-Unsaturated ketone | Michael addition, reduction | Grignard reagents, LiAlH₄ |

| Methoxypyrazine | Hydrolysis, nucleophilic substitution | HCl, H₂O |

| Thiophene | Electrophilic substitution, oxidation | H₂O₂, HNO₃ |

| Pyrrolidine | Alkylation, ring-opening oxidation | KMnO₄, alkyl halides |

Mechanistic Insights

-

Michael Addition : Proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon stabilized by resonance.

-

Thiophene Oxidation : Follows an electrophilic pathway, with the sulfur lone pair interacting with peroxides to form sulfoxides .

Industrial and Pharmacological Implications

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Enone Derivatives

The target compound shares structural motifs with several enone-based derivatives, differing in substituents and heterocyclic systems:

Key Observations :

- The target compound’s pyrrolidinyl-methoxypyrazine substituent distinguishes it from simpler enones like E28, which lack heterocyclic complexity .

- Compared to pyrazoline derivatives (e.g., 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline), the enone core in the target compound may confer distinct electronic properties, such as enhanced electrophilicity at the β-carbon .

Spectroscopic and Computational Analysis

- NMR Studies : demonstrates that B3LYP/6-31*G calculations accurately predict experimental $^1$H and $^13$C NMR shifts in chalcone derivatives. This methodology could validate the target compound’s structure if experimental data is available .

- Crystallography : Pyrazoline derivatives (e.g., ) were characterized via X-ray diffraction, revealing planar geometries and intermolecular interactions (e.g., C–H···O hydrogen bonds). Similar analyses for the target compound could elucidate its packing behavior and stability .

Structural and Electronic Comparisons

- Heterocyclic Influence: The 3-methoxypyrazine group in the target compound may enhance solubility or serve as a hydrogen-bond acceptor, unlike the pyridine in ’s compound, which participates in π-stacking . The pyrrolidine ring introduces conformational flexibility, contrasting with rigid aromatic systems in diphenylamino-thiophene derivatives .

- Electronic Effects: The enone’s electron-deficient β-carbon is stabilized by the thiophene’s electron-rich aromatic system, a feature shared with E28 but absent in pyrazolines .

Methodological Considerations

- Computational Tools : Studies on similar compounds employed SHELXL for crystal refinement and DFT (e.g., B3LYP) for electronic structure analysis, methodologies applicable to the target compound .

- Graph-Based Comparisons: As noted in and , chemical graph theory can quantify structural similarities, identifying shared substructures (e.g., enone cores) and divergent motifs (e.g., methoxypyrazine) .

Q & A

Q. What purification techniques are most effective for isolating the (E)-isomer?

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).

- Crystallization : Use chiral auxiliaries or co-crystallizing agents to enrich the (E)-form .

Q. How should stability studies be designed for long-term storage?

- Protocol :

- Accelerated stability testing (40°C/75% RH for 6 months).

- Light exposure studies (ICH Q1B guidelines).

- Formulation with antioxidants (e.g., BHT) for oxidation-prone moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.